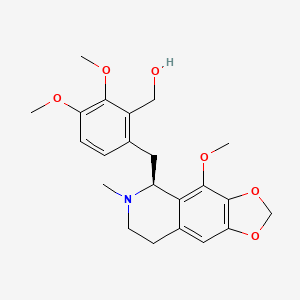
Macrantaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macrantaline is a minor alkaloid found in the plant Papaver lisae . Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is part of the benzylisoquinoline class of alkaloids, which are known for their diverse pharmacological properties .
準備方法
The preparation of macrantaline involves the extraction from the plant Papaver lisae. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to isolating alkaloids involves solvent extraction, followed by purification techniques such as chromatography . Industrial production methods for this compound are not well-established, likely due to its status as a minor alkaloid.
化学反応の分析
Macrantaline, like other benzylisoquinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Macrantaline has been studied for its potential pharmacological properties. As a benzylisoquinoline alkaloid, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects . Research into this compound is still in its early stages, and more studies are needed to fully understand its applications in chemistry, biology, medicine, and industry.
作用機序
The exact mechanism of action of macrantaline is not well-documented. like other alkaloids, it is likely to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
類似化合物との比較
Macrantaline is similar to other benzylisoquinoline alkaloids, such as macolidine and macoline . These compounds share a common structural framework but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the particular plant species from which it is derived.
特性
CAS番号 |
62818-76-2 |
|---|---|
分子式 |
C22H27NO6 |
分子量 |
401.5 g/mol |
IUPAC名 |
[2,3-dimethoxy-6-[[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol |
InChI |
InChI=1S/C22H27NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(23)9-13-5-6-17(25-2)20(26-3)15(13)11-24/h5-6,10,16,24H,7-9,11-12H2,1-4H3/t16-/m0/s1 |
InChIキー |
UYVPKNMJIKNYPY-INIZCTEOSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C(=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


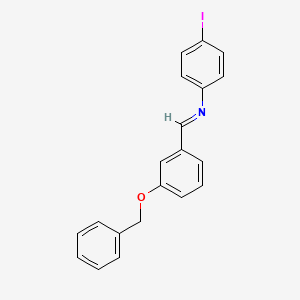
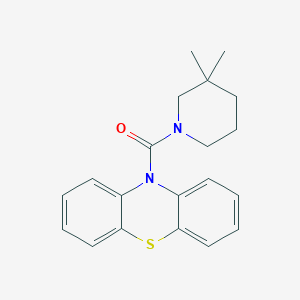
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)


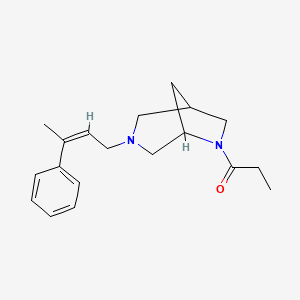

![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
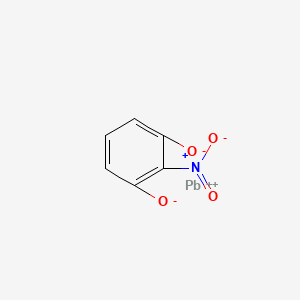
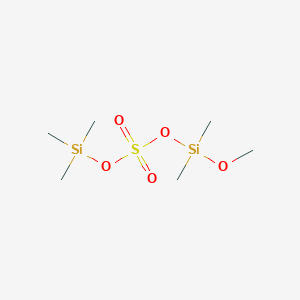
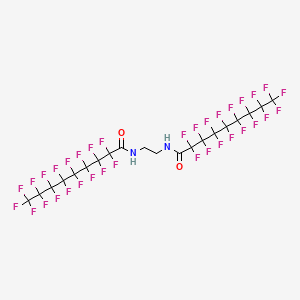
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
